molecular formula C17H26N2O2 B12719839 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) CAS No. 149848-02-2

4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester)

Cat. No.: B12719839
CAS No.: 149848-02-2
M. Wt: 290.4 g/mol
InChI Key: VSQIPTDKWPLWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of 4-methyl-alpha-phenyl-1-piperazinepropanol with propanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)
  • 4-Methyl-alpha-phenyl-1-piperazinepropanol acetate (ester)

Uniqueness

4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

149848-02-2

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] propanoate

InChI

InChI=1S/C17H26N2O2/c1-3-17(20)21-16(15-7-5-4-6-8-15)9-10-19-13-11-18(2)12-14-19/h4-8,16H,3,9-14H2,1-2H3

InChI Key

VSQIPTDKWPLWEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(CCN1CCN(CC1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.